methyl N-{[2-(benzylsulfinyl)-4,6-dinitrophenyl]carbonyl}glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-{[2-(benzylsulfinyl)-4,6-dinitrophenyl]carbonyl}glycinate is a complex organic compound characterized by its unique structure, which includes a benzylsulfinyl group, dinitrophenyl group, and glycinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[2-(benzylsulfinyl)-4,6-dinitrophenyl]carbonyl}glycinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylsulfinyl Intermediate: The benzylsulfinyl group is introduced through the reaction of benzyl mercaptan with an appropriate oxidizing agent.
Coupling Reaction: The benzylsulfinyl and dinitrophenyl groups are coupled with glycine methyl ester under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-{[2-(benzylsulfinyl)-4,6-dinitrophenyl]carbonyl}glycinate can undergo various chemical reactions, including:
Oxidation: The benzylsulfinyl group can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl N-{[2-(benzylsulfinyl)-4,6-dinitrophenyl]carbonyl}glycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl N-{[2-(benzylsulfinyl)-4,6-dinitrophenyl]carbonyl}glycinate involves interactions with specific molecular targets. The benzylsulfinyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl N-{[2-(benzylsulfonyl)-4,6-dinitrophenyl]carbonyl}glycinate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Methyl N-{[2-(benzylthio)-4,6-dinitrophenyl]carbonyl}glycinate: Similar structure but with a thioether group instead of a sulfinyl group.
Uniqueness
Methyl N-{[2-(benzylsulfinyl)-4,6-dinitrophenyl]carbonyl}glycinate is unique due to the presence of the benzylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C17H15N3O8S |
---|---|
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
methyl 2-[(2-benzylsulfinyl-4,6-dinitrobenzoyl)amino]acetate |
InChI |
InChI=1S/C17H15N3O8S/c1-28-15(21)9-18-17(22)16-13(20(25)26)7-12(19(23)24)8-14(16)29(27)10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,18,22) |
InChI-Schlüssel |
WQLJEPCRHZSYFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC(=O)C1=C(C=C(C=C1S(=O)CC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.